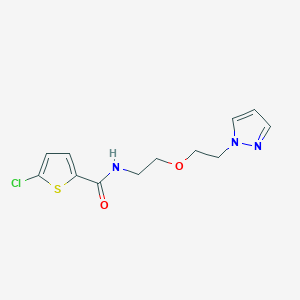

1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

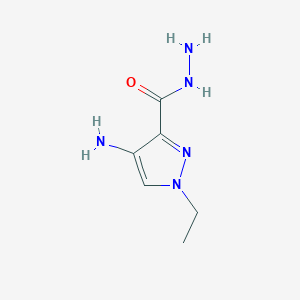

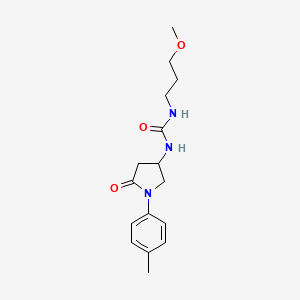

The compound 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one is a chemical entity that features a thiazole moiety linked to a pyrrolidine ring, which is further connected to a propanone group. This structure suggests potential biological activity, given the prevalence of thiazole and pyrrolidine in pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazole-containing compounds can be complex, involving multiple steps and the formation of several bonds. For instance, the one-pot synthesis of thiazolo[5,4-b]pyridin-2-yl derivatives has been reported, which involves the reaction of sulfinylbis derivatives with amines . Similarly, the synthesis of thiazolotriazolopyrimidine derivatives has been achieved with good yield, indicating the feasibility of constructing such compounds . Although the exact synthesis of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one is not detailed, these studies provide insight into the methodologies that could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction studies can also provide definitive structural information, as seen in the characterization of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . These techniques would be essential in confirming the structure of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions. For example, thiazolo[4,5-b]pyridines have been synthesized and further modified at different positions on the core structure . The reactivity of the thiazole ring allows for the introduction of various substituents, which can significantly alter the chemical and biological properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as acid dissociation constants and stereochemistry, can be determined through experimental studies . These properties are crucial for understanding the behavior of the compound in biological systems and its potential as a drug candidate. Antimicrobial and antiproliferative activities have been observed in some thiazole derivatives, suggesting that 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one may also exhibit similar activities .

Scientific Research Applications

Novel Nortopsentin Analogues for Antitumor Activity

Research on nortopsentin analogues, including compounds with thiazole and pyrrolidine structures, demonstrated their effectiveness in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in DMPM cells. The study highlights the potential of such compounds in developing new anticancer therapies (Carbone et al., 2013).

Reactivity and Synthesis of Propargylamines

The reactivity of propargylamines and their derivatives in organic chemistry has been explored, with applications in synthesizing various heterocyclic compounds, including pyrroles, pyridines, thiazoles, and oxazoles. This review underscores the versatility of propargylamine derivatives as building blocks for creating chemically relevant organic compounds (Lauder et al., 2017).

Generation of Structurally Diverse Library

Using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a structurally diverse library of compounds was generated through alkylation and ring closure reactions. This study demonstrates the potential of such compounds to serve as precursors in synthesizing a wide range of heterocyclic derivatives, highlighting their utility in drug discovery and organic synthesis (Roman, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other thiazole and imidazole derivatives . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in protein function and subsequent biological effects .

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected . These could potentially include pathways involved in inflammation, tumor growth, bacterial and viral replication, and other processes .

Pharmacokinetics

Similar compounds are often well-absorbed and widely distributed in the body, metabolized by liver enzymes, and excreted in the urine . These properties can influence the compound’s bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been reported to exert a variety of effects, including inhibition of bacterial and viral replication, suppression of inflammation and tumor growth, and modulation of immune responses .

Action Environment

The action of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one can be influenced by various environmental factors. These may include the presence of other drugs or substances in the body, the pH and temperature of the body’s tissues, and the presence of specific proteins or enzymes . These factors can affect the compound’s stability, efficacy, and potential for side effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-9(13)12-5-3-8(7-12)14-10-11-4-6-15-10/h4,6,8H,2-3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXPDTGUWKGQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)OC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2514973.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2514974.png)